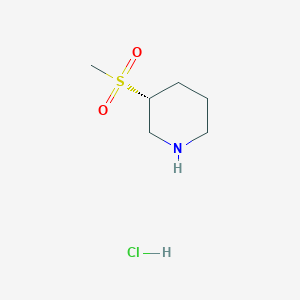

(3R)-3-methanesulfonylpiperidine hydrochloride

Description

(3R)-3-Methanesulfonylpiperidine hydrochloride is a chiral piperidine derivative characterized by a methanesulfonyl group (-SO₂CH₃) at the 3R position of the piperidine ring, with a hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name |

(3R)-3-methylsulfonylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLKRLRBGARQIK-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methanesulfonylpiperidine hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methanesulfonylpiperidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperidine compounds .

Scientific Research Applications

Chemical Research

(3R)-3-methanesulfonylpiperidine hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Reduction reactions can convert the sulfonyl group to a sulfide.

- Substitution : Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups .

Biological Research

The compound is being investigated for its potential biological activities, particularly:

- Antimicrobial Properties : Studies have indicated that it may exhibit activity against certain bacteria and fungi.

- Anticancer Activity : Preliminary research suggests potential efficacy in inhibiting cancer cell proliferation .

Pharmaceutical Development

This compound is utilized as a precursor in developing pharmaceutical agents targeting various diseases, including:

- Neurological disorders such as Alzheimer's disease and Parkinson's disease, where it may act as an antagonist in calcium channel modulation .

- Antidiabetic agents aimed at improving glucose homeostasis .

Industrial Applications

In the chemical industry, this compound is used in producing specialty chemicals and materials due to its specific reactivity profile. Its applications extend to creating various derivatives that can be employed in different industrial processes .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, researchers found that it exhibited significant inhibitory effects against several pathogenic bacteria. The compound was tested against strains of Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its mechanisms of action .

Case Study 2: Anticancer Research

Another study focused on the anticancer potential of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation .

Case Study 3: Neurological Disorders

Research into the use of this compound as a treatment for neurological disorders revealed its potential as a calcium channel blocker. This property may help modulate neurotransmitter release, providing therapeutic benefits for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (3R)-3-methanesulfonylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Impact: Methanesulfonyl and cyclopropanesulfonyl groups enhance electrophilicity and binding affinity to biological targets (e.g., kinases or proteases) compared to phenoxy or methyl groups .

- Chirality : The 3R configuration in all listed compounds is critical for enantioselective interactions, such as binding to G-protein-coupled receptors (GPCRs) .

- Solubility : Hydrochloride salts improve aqueous solubility, facilitating in vitro and in vivo studies.

Research and Application Insights

- Synthetic Flexibility : 3-Methylpiperidine hydrochloride serves as a scaffold for introducing diverse functional groups, enabling structure-activity relationship (SAR) studies .

Biological Activity

(3R)-3-methanesulfonylpiperidine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with methanesulfonyl chloride. This results in the formation of sulfonamide derivatives that exhibit various biological properties. The structural characteristics of this compound contribute to its activity, particularly in enzyme inhibition.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, including HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. In vitro studies indicated that certain derivatives exhibit IC50 values significantly lower than standard inhibitors like lovastatin, suggesting potent cholesterol-lowering effects .

- Antiviral Properties : Research has demonstrated that derivatives of methanesulfonylpiperidine exhibit significant antiviral activity against viruses such as dengue virus serotype 2 (DENV2). One study reported an IC50 value of 0.49 µM for a derivative, indicating strong inhibition of viral replication while maintaining a favorable selectivity index .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

Case Study 1: Cholesterol Biosynthesis Inhibition

A study synthesized several methanesulfonamide derivatives and evaluated their ability to inhibit HMG-CoA reductase. The most potent compound exhibited an IC50 of 1.12 nM in rat isolated hepatocytes, showcasing its potential as a cholesterol-lowering agent .

Case Study 2: Antiviral Activity Against DENV2

In vitro evaluations revealed that two derivatives of methanesulfonylpiperidine inhibited DENV2 with IC50 values of 0.49 µM and 3.03 µM, respectively. These compounds acted at an early stage of the virus lifecycle, reducing the production of infectious virions without being virucidal .

Case Study 3: Antimicrobial Efficacy

Research indicated that certain derivatives demonstrated significant antimicrobial activity against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones measured were comparable to those produced by standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit key enzymes involved in metabolic pathways is a primary mechanism for its biological activity.

- Interference with Viral Replication : Studies suggest that the compound interferes with viral replication processes at early stages, impacting the intracellular production of viral components.

- Antimicrobial Action : The antimicrobial properties are likely due to the disruption of bacterial cell wall synthesis or function.

Q & A

Q. What are the standard synthetic routes for (3R)-3-methanesulfonylpiperidine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of a piperidine precursor using methanesulfonyl chloride under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or acetonitrile are preferred for their inertness and ability to dissolve polar intermediates .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions like over-sulfonylation .

- Inert atmosphere : Nitrogen or argon is used to prevent moisture interference, which can hydrolyze the sulfonyl chloride reagent . Post-synthesis, the hydrochloride salt is formed via acidification (e.g., HCl gas in ether) to enhance stability and crystallinity .

Q. What analytical techniques are recommended for characterizing the purity and stereochemical integrity of this compound?

- HPLC : Quantifies purity (≥98%) using reverse-phase columns and UV detection at 210–254 nm .

- 1H NMR : Confirms stereochemistry and detects impurities (e.g., residual solvents like acetone) .

- LC/MS : Validates molecular weight ([M+H]+ expected for C₆H₁₄ClNO₂S) and identifies degradation products .

- Melting point analysis : Verifies crystalline consistency (e.g., 175–177°C for structurally similar piperidine derivatives) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, EN 166-certified goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Storage : Store at 2–8°C in airtight, moisture-resistant containers to prevent degradation .

- Spill management : Collect material using non-sparking tools and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to enhance the enantiomeric excess of this compound during asymmetric synthesis?

- Chiral catalysts : Use (R)-BINOL-derived catalysts to favor the 3R configuration during sulfonylation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve stereoselectivity by stabilizing transition states .

- Temperature gradients : Lower temperatures (e.g., –20°C) reduce racemization rates during intermediate isolation .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What methodologies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

- Orthogonal assays : Compare results from cell-based (e.g., HEK293) and cell-free (e.g., enzyme inhibition) systems to identify assay-specific artifacts .

- Metabolic stability testing : Use liver microsomes or hepatocytes to assess whether discrepancies arise from compound metabolism .

- Binding kinetics : Surface plasmon resonance (SPR) quantifies target affinity (KD) and distinguishes competitive vs. non-competitive inhibition .

Q. What strategies are employed to investigate the metabolic stability of this compound in pharmacokinetic studies?

- In vitro models : Incubate with human liver microsomes (HLMs) and monitor depletion via LC/MS to calculate intrinsic clearance .

- CYP450 inhibition assays : Identify metabolic pathways using isoform-specific probes (e.g., CYP3A4, CYP2D6) .

- Stable isotope labeling : Synthesize deuterated analogs to track metabolites in mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.